1,2,3,3-Tetramethyl-3H-indolium chloride
Description
1,2,3,3-Tetramethyl-3H-indolium chloride is a quaternary indolium salt characterized by a positively charged nitrogen atom in the indole core, stabilized by four methyl substituents (positions 1, 2, 3, and 3), with a chloride counterion. These salts are synthesized via alkylation of indole derivatives with methyl halides under elevated temperatures, as seen in the preparation of the iodide from 2,3,3-trimethylindolenine and iodomethane .
Properties
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.ClH/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQHIKHECXFUOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetramethyl-3H-indolium chloride can be synthesized through the methylation of 3H-indolium compounds. A common method involves reacting 3H-indolium with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3-Tetramethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the indolium ring.
Reduction: Reduced forms of the indolium compound.
Substitution: Substituted indolium derivatives with various functional groups.
Scientific Research Applications
1,2,3,3-Tetramethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the study of biological systems, particularly in fluorescence imaging due to its photochemical properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-3H-indolium chloride involves its interaction with molecular targets through its indolium ring structure. The compound can participate in electron transfer reactions, making it useful in photochemical applications. Its ability to form stable complexes with various substrates also underlies its role as a catalyst in organic reactions.
Comparison with Similar Compounds
Key Observations :
- Counterion Effects : The iodide’s larger, polarizable counterion enhances its utility in nucleophilic substitution reactions (e.g., cyanide displacement in fluorescent probes) . The chloride’s smaller size may improve water solubility but reduce leaving-group efficiency.
- Photochromic Behavior : In spiropyran synthesis, the perchlorate derivative outperforms nitro-substituted analogs, yielding merocyanine forms with absorption maxima at 592 nm (37 nm closer to the biological window than nitro analogs) .
Spectral and Analytical Performance
- Iodide Derivatives : Exhibit strong absorption in the visible range (e.g., λₐᵦₛ = 592 nm for merocyanine forms) and fluorescence quenching upon cyanide interaction .
- Nitro-Substituted Analogs : Show red-shifted absorption (555 nm) compared to chloro-substituted spiropyrans, highlighting the electronic influence of substituents .
Cyanide Detection
The iodide derivative is a cornerstone in cyanide sensing. For instance:
- A GC–MS method using the iodide achieved linear detection of cyanide (0.15–15 μM) with a limit of 4–11 μM, validated in beverages .
- Dual-state emission probes leveraging the iodide demonstrated selective CN⁻ detection via steric rotation and fluorescence quenching .
Photochromic Materials
The perchlorate variant enabled the synthesis of spiropyrans with enhanced photochromic properties, critical for optoelectronic and biomedical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
